N-(4-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by its unique structure, which includes a triazinoindole core, a propyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.
Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions using thiol reagents.
Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst.
Final Coupling Reaction: The final step involves coupling the acetylated phenyl group with the triazinoindole core to form the target compound.
Industrial Production Methods
Industrial production of N1-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfanyl group.
Scientific Research Applications
N~1~-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, particularly in the context of iron chelation and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to iron ions, thereby inhibiting iron-dependent enzymes and disrupting cellular processes that rely on iron. This mechanism is particularly relevant in the context of cancer therapy, where iron chelation can inhibit cancer cell proliferation .
Comparison with Similar Compounds
N~1~-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can be compared with other triazinoindole derivatives:
Similar Compounds: Other triazinoindole derivatives with different substituents on the indole or triazine rings.
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[4-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-3-12-27-18-7-5-4-6-17(18)20-21(27)24-22(26-25-20)30-13-19(29)15-8-10-16(11-9-15)23-14(2)28/h4-11H,3,12-13H2,1-2H3,(H,23,28) |
InChI Key |
JAGOEBQZJCKJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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